2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

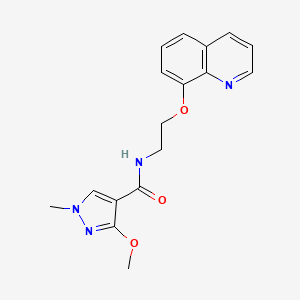

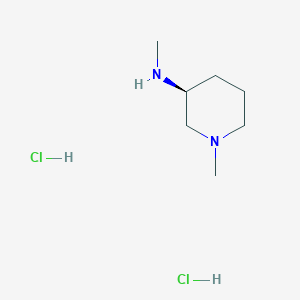

2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, also known as CPP-109, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug prodrug vigabatrin, which is used to treat epilepsy. However, CPP-109 has shown promising results in the treatment of addiction, particularly cocaine and alcohol addiction.

Aplicaciones Científicas De Investigación

Metabolic Processing and Potential Therapeutic Applications

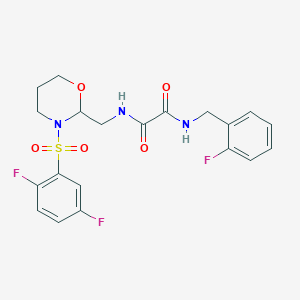

The investigation into arylpiperazine derivatives, such as 2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, has shed light on their metabolic processing and potential therapeutic applications. These compounds are known for their clinical applications in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have various serotonin receptor-related effects. This metabolic pathway suggests potential therapeutic applications, highlighting the importance of understanding the physiological and pathological factors affecting drug ratios and exploring their pharmacological actions (S. Caccia, 2007).

Antimicrobial and Antifungal Activities

N-alkylphenothiazines, derivatives that share structural similarities with the arylpiperazine class, exhibit notable antibacterial, antifungal, and anticancer activities. These properties are attributed to their ability to coordinate with metals, forming biologically active compounds. This broad field of application makes the study of N-alkylphenothiazines and their metal complexes relevant for developing new derivatives with promising biological effects, suggesting a potential area of research for compounds like this compound (M. Krstić et al., 2016).

Anti-Tuberculosis (TB) Activity

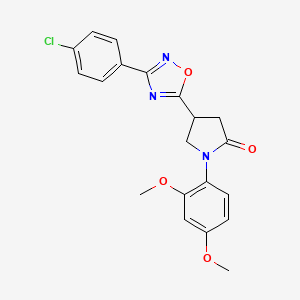

The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight the importance of piperazine as a core building block. Several molecules containing piperazine have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the role of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents, indicating a research avenue for this compound in anti-TB applications (P. Girase et al., 2020).

Therapeutic Patent Trends

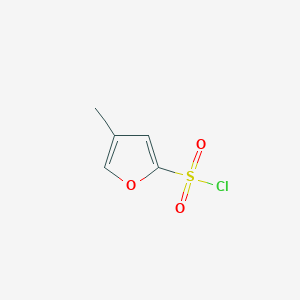

The therapeutic uses of piperazine derivatives, including their role in CNS agents, anticancer, cardio-protective agents, and anti-inflammatory profiles, reflect the broad potential of this entity in drug discovery. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic factors of the resultant molecules. This suggests that compounds like this compound could be explored further for various therapeutic applications (A. Rathi et al., 2016).

Propiedades

IUPAC Name |

2-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenoxy]-1-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c23-19-3-1-2-4-20(19)24-11-13-25(14-12-24)22(27)17-7-9-18(10-8-17)28-15-21(26)16-5-6-16/h1-4,7-10,16H,5-6,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEDMKWPMJJGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)

![1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2667833.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide](/img/structure/B2667836.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2667846.png)

![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2667848.png)

![2-(Benzotriazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2667849.png)

![(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2667851.png)